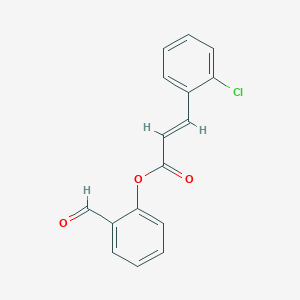
2-formylphenyl 3-(2-chlorophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-formylphenyl 3-(2-chlorophenyl)acrylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FCA and is a derivative of cinnamic acid. FCA has a unique chemical structure that makes it an ideal candidate for various research applications.
Mécanisme D'action
FCA exerts its biological activity by modulating various signaling pathways in the body. FCA has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. FCA has also been found to inhibit the activity of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
FCA has been found to exhibit various biochemical and physiological effects in the body. FCA has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. FCA has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. FCA has also been found to improve glucose metabolism and insulin sensitivity in diabetic mice.
Avantages Et Limitations Des Expériences En Laboratoire
FCA has several advantages for lab experiments. FCA is a stable compound that can be easily synthesized in high purity and yield. FCA is also soluble in various solvents, which makes it easy to use in various experiments. However, FCA also has some limitations for lab experiments. FCA has limited solubility in water, which can limit its use in some experiments. FCA can also be toxic at high concentrations, which can limit its use in some cell-based assays.
Orientations Futures
FCA has several potential future directions for scientific research. FCA can be further studied for its potential use in the development of new drugs for the treatment of various diseases. FCA can also be studied for its potential use in the development of new materials for various applications. FCA can also be studied for its potential use in the development of new sensors for various applications.
Conclusion:
In conclusion, FCA is a unique chemical compound that has gained significant attention in the field of scientific research. FCA has several potential applications in various fields, including anti-inflammatory, anti-tumor, and anti-diabetic properties. FCA has a simple and efficient synthesis method and exhibits various biochemical and physiological effects in the body. FCA has several advantages for lab experiments, but also has some limitations. FCA has several potential future directions for scientific research, and further studies are needed to explore its full potential.
Méthodes De Synthèse
FCA can be synthesized by the reaction of 2-formylphenylboronic acid and 2-chlorocinnamaldehyde in the presence of a palladium catalyst. The reaction yields FCA in high purity and yield. This method is a simple and efficient way to synthesize FCA and can be used for large-scale production.
Applications De Recherche Scientifique
FCA has been extensively studied for its potential applications in various fields of scientific research. FCA has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. FCA has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
(2-formylphenyl) (E)-3-(2-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c17-14-7-3-1-5-12(14)9-10-16(19)20-15-8-4-2-6-13(15)11-18/h1-11H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCVJVGCUSAWCQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)OC2=CC=CC=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)OC2=CC=CC=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



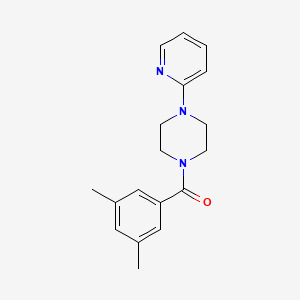
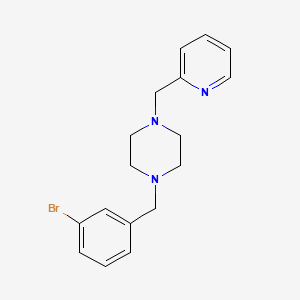
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]nicotinamide](/img/structure/B5772024.png)
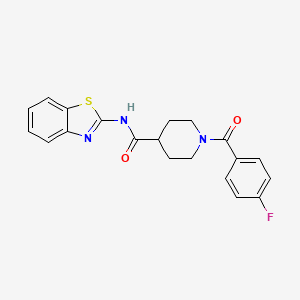
![methyl 4-{[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5772041.png)
![1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5772044.png)
![3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5772054.png)
![2-(3-methoxybenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5772067.png)
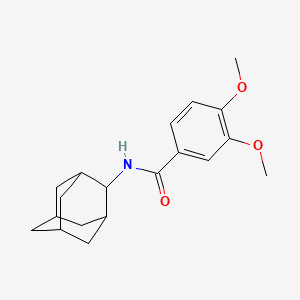
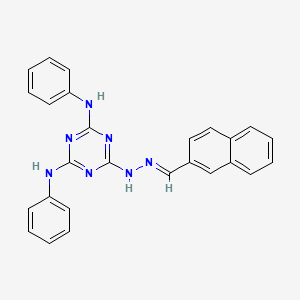
![5-bromo-8-[(carboxymethyl)thio]-1-naphthoic acid](/img/structure/B5772099.png)
![4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B5772106.png)